Cas no 155204-23-2 (Benzamide,4-iodo-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinyl-)

Benzamide, 4-iodo-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinyl-, is a chemically synthesized compound featuring a benzamide core substituted with an iodine group at the 4-position. Its structure incorporates a piperazinyl-ethyl moiety linked to a 2-methoxyphenyl group and a pyridinyl substituent, enhancing its potential as a ligand or intermediate in medicinal chemistry. The presence of the iodine atom offers opportunities for further functionalization via cross-coupling reactions, while the piperazine and pyridine groups may contribute to binding affinity in biological systems. This compound is of interest in pharmacological research, particularly in the development of receptor-targeted agents, due to its structural complexity and modifiable properties.
Benzamide,4-iodo-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinyl- structure
155204-23-2 structure
Product Name:Benzamide,4-iodo-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinyl-
CAS No:155204-23-2
MF:C25H27IN4O2
MW:542.411957979202
MDL:MFCD10565910
CID:141000
PubChem ID:4658
Update Time:2025-05-19

Benzamide,4-iodo-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinyl- Chemical and Physical Properties

Names and Identifiers

    • Benzamide,4-iodo-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinyl-
    • 4-iodo-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylbenzamide
    • 4-IODO-N-[2-[4-(METHOXYPHENYL)-1-PIPERAZINYL]ETHYL]-N-2-PYRIDINYL-BENZAMIDE HYDROCHLORIDE
    • 4-(2'-Methoxyphenyl)-1-(2'-(N-(2''-pyridinyl)-4-iodobenzamido)ethyl)piperazine
    • 4-Iodo-N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-2-pyridinylbenzamide
    • 4-iodo-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)benzamide
    • 4-Mppi
    • Benzamide, 4-iodo-N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-2-pyridinyl-
    • p-Mppi
    • P-MPPI HYDROCHLORIDE
    • 4-(2’-methoxyphenyl)-1-(2’-(n-(2’’-pyridinyl)-4-iodobenzamido)ethyl)piperazine
    • BDBM50035508
    • DTXSID70165857
    • 4-Iodo-N-{2-[4-(2-methoxy-phenyl)-piperazin-1-yl]-ethyl}-N-pyridin-2-yl-benzamide
    • SY288488
    • NCGC00015638-01
    • E86171
    • SDCCGSBI-0050849.P002
    • MFCD10565910
    • L001337
    • Lopac-M-204
    • CHEMBL29027
    • FT-0762538
    • Q27078091
    • 4-Iodo-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N-(pyridin-2-yl)benzamide
    • 4-iodo-n-[2-[4-(methoxyphenyl)-1-piperazinyl]ethyl]-n-2-pyridinyl-benzamide
    • NCGC00015638-02
    • GTPL68
    • CCG-204956
    • SCHEMBL2640211
    • 4-IODO-N-(2-[4-(2-METHOXY-PHENYL)-PIPERAZIN-1-YL]-ETHYL)-N-PYRIDIN-2-YL-BENZAMIDE
    • 155204-23-2
    • 4-Iodo-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridyl)benzamide
    • Lopac0_000874
    • DTXCID9088348
    • 4-Iodo-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinylbenzamide
    • 4-iodo-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N-pyridin-2-ylbenzamide
    • FGA20423
    • MDL: MFCD10565910
    • Inchi: 1S/C25H27IN4O2/c1-32-23-7-3-2-6-22(23)29-17-14-28(15-18-29)16-19-30(24-8-4-5-13-27-24)25(31)20-9-11-21(26)12-10-20/h2-13H,14-19H2,1H3
    • InChI Key: DHMLNZRDVQLQBB-UHFFFAOYSA-N
    • SMILES: IC1C=CC(=CC=1)C(N(C1C=CC=CN=1)CCN1CCN(C2C=CC=CC=2OC)CC1)=O

Computed Properties

  • Exact Mass: 542.11787g/mol
  • Monoisotopic Mass: 542.11787g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 7
  • Complexity: 578
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 48.9Ų

Experimental Properties

  • Density: 1.460±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Very slightly soluble (0.48 g/l) (25 º C),

Benzamide,4-iodo-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinyl- Security Information

  • WGK Germany:3

Benzamide,4-iodo-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinyl- Pricemore >>

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Additional information on Benzamide,4-iodo-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinyl-

Professional Introduction to Benzamide,4-iodo-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinyl- (CAS No. 155204-23-2)

Benzamide,4-iodo-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinyl-, with the chemical identifier CAS No. 155204-23-2, is a highly specialized compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.

The molecular structure of Benzamide,4-iodo-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinyl- is characterized by its complex arrangement of functional groups, including an iodine substituent, a piperazine moiety, and a pyridine ring. These structural features contribute to its unique chemical properties and biological interactions, which are being thoroughly investigated in various research settings.

In recent years, there has been a growing interest in the development of novel compounds that can modulate neurological and cardiovascular functions. The presence of the piperazine group in this molecule suggests potential interactions with neurotransmitter systems, while the pyridine ring may contribute to its binding affinity for certain receptors. These features make it a valuable candidate for further exploration in the context of central nervous system disorders and other related conditions.

One of the most compelling aspects of studying Benzamide,4-iodo-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinyl- is its potential role in drug discovery. Researchers have been particularly intrigued by its structural similarity to known bioactive molecules that have demonstrated efficacy in preclinical models. The iodine substituent, in particular, has been shown to enhance metabolic stability and binding affinity in certain drug candidates, making it an attractive feature for medicinal chemists.

Recent studies have begun to uncover the pharmacological profile of this compound. Initial investigations suggest that it may exhibit properties such as receptor selectivity and modulatory effects on ion channels. These findings are particularly exciting because they could pave the way for the development of new treatments for conditions that are currently difficult to manage with existing therapies.

The synthesis of Benzamide,4-iodo-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinyl- presents unique challenges due to its complex structure. However, advances in synthetic chemistry have made it possible to produce this compound with increasing efficiency and purity. These improvements are crucial for conducting detailed biological evaluations and for advancing towards clinical trials.

In the realm of drug development, the integration of computational methods has significantly accelerated the process of identifying promising candidates. Molecular modeling techniques have been employed to predict how this compound might interact with biological targets, providing valuable insights into its potential therapeutic effects. These computational approaches complement traditional experimental methods and offer a more efficient pathway towards discovering new drugs.

The future direction of research on Benzamide,4-iodo-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinyl- is likely to involve both preclinical and clinical studies. Preclinical trials will focus on evaluating its safety profile and pharmacokinetic properties, while clinical trials will assess its efficacy in treating specific diseases. The hope is that this compound will eventually lead to the development of new medications that can improve patient outcomes.

The broader implications of this research extend beyond individual compounds like Benzamide,4-iodo-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinyl-. They represent a growing trend in pharmaceutical science towards creating highly targeted therapies based on detailed understanding of molecular interactions. This approach holds promise for addressing complex diseases that require nuanced treatment strategies.

In conclusion, Benzamide,4-iodo-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinyl-, CAS No. 155204-23-2, is a compound with significant potential in pharmaceutical research. Its unique structural features and promising biological activities make it a valuable subject for further investigation. As research continues to unfold, it is hoped that this compound will contribute to the development of new treatments that can address unmet medical needs.

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